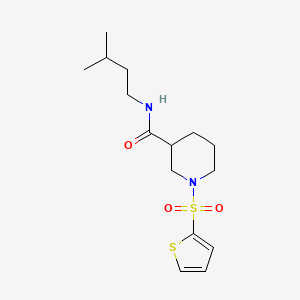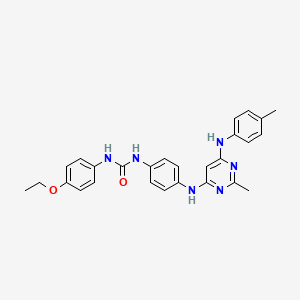![molecular formula C20H25N3O4S B11337976 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11337976.png)
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(アゼパン-1-イル)-2-(チオフェン-2-イル)エチル]-2-(4-ニトロフェノキシ)アセトアミドは、アゼパン環、チオフェン環、ニトロフェノキシ基など、独自の官能基の組み合わせを特徴とする複雑な有機化合物です。
製造方法
合成経路と反応条件
N-[2-(アゼパン-1-イル)-2-(チオフェン-2-イル)エチル]-2-(4-ニトロフェノキシ)アセトアミドの合成は、通常、複数のステップを伴います。
アゼパン環の形成: アゼパン環は、適切な前駆体を酸性または塩基性条件下で環化させることによって合成できます。
チオフェン環の導入: チオフェン環は、カップリング反応によって導入され、多くの場合、鈴木カップリングまたはスチールカップリングなどのパラジウム触媒クロスカップリング法が使用されます。
ニトロフェノキシ基の付加: ニトロフェノキシ基は、求核置換反応によって付加され、ニトロフェノールが適切なアシル化剤と反応します。
工業生産方法
この化合物の工業生産では、高収率と高純度を確保するために、上記の合成経路を最適化する必要があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、反応を工業規模に拡大することが含まれます。
化学反応解析
反応の種類
N-[2-(アゼパン-1-イル)-2-(チオフェン-2-イル)エチル]-2-(4-ニトロフェノキシ)アセトアミドは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: チオフェン環は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: ニトロ基は、パラジウム触媒上の水素ガスなどの還元剤を使用して、アミノ基に還元することができます。
置換: アセトアミド基は、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは触媒的 hydrogenation などの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核剤を塩基性条件下で使用して、アセトアミド基を置換することができます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: さまざまな置換アミドまたはチオアミド。
科学研究への応用
医薬品化学: そのユニークな構造と官能基により、潜在的な薬物候補として探求することができます。
材料科学: この化合物の構造的特性は、有機エレクトロニクスにおける使用や、先進材料のビルディングブロックとして適しています。
生物学的研究: 生物分子との相互作用を研究することで、治療薬としての可能性を理解することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group is attached through a nucleophilic substitution reaction, where the nitrophenol reacts with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial scale.
化学反応の分析
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetamide group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted amides or thioamides.
科学的研究の応用
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
作用機序
N-[2-(アゼパン-1-イル)-2-(チオフェン-2-イル)エチル]-2-(4-ニトロフェノキシ)アセトアミドの作用機序は、特定の用途によって異なります。医薬品化学では、特定の酵素または受容体と相互作用して、その活性を調節する可能性があります。アゼパン環は生体膜と相互作用する可能性があり、チオフェン基とニトロフェノキシ基は標的分子との電子相互作用に参加する可能性があります。
類似化合物の比較
類似化合物
チオフェン誘導体: チオフェン-2-エチルアミンや2-(トリブチルスタンニル)チオフェンなどの化合物は、チオフェン環構造を共有しています。
アゼパン誘導体: 2-(アゼパン-1-イル)エチルメタクリレートなどの化合物は、アゼパン環を特徴としています。
ニトロフェノキシ化合物: 4-(2-チエニル)アニリンなどの化合物は、ニトロフェノキシ基を含んでいます。
独自性
N-[2-(アゼパン-1-イル)-2-(チオフェン-2-イル)エチル]-2-(4-ニトロフェノキシ)アセトアミドは、これらの官能基が1つの分子に組み合わされているためにユニークであり、単純なアナログには見られない独特の化学的および生物学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-ethylamine and 2-(tributylstannyl)thiophene share the thiophene ring structure.
Azepane Derivatives: Compounds such as 2-(azepan-1-yl)ethyl methacrylate feature the azepane ring.
Nitrophenoxy Compounds: Compounds like 4-(2-thienyl)aniline contain the nitrophenoxy group.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide is unique due to the combination of these functional groups in a single molecule, which can lead to distinct chemical and biological properties not found in simpler analogs.
特性
分子式 |
C20H25N3O4S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H25N3O4S/c24-20(15-27-17-9-7-16(8-10-17)23(25)26)21-14-18(19-6-5-13-28-19)22-11-3-1-2-4-12-22/h5-10,13,18H,1-4,11-12,14-15H2,(H,21,24) |
InChIキー |
HJLWIRVRYWDULT-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11337895.png)
![8-(3-bromophenyl)-13-(2-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11337906.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337914.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11337920.png)
![1-(2-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11337921.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11337932.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11337935.png)


![ethyl 4-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11337949.png)
![N-[4-(cyanomethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337952.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B11337956.png)
![{1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11337963.png)
![{4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11337978.png)
